molecular formula C8H14OS B14637675 S-tert-Butyl 2-methylprop-2-enethioate CAS No. 54667-23-1

S-tert-Butyl 2-methylprop-2-enethioate

Cat. No.: B14637675
CAS No.: 54667-23-1
M. Wt: 158.26 g/mol
InChI Key: PVKKJXRJVPMIDJ-UHFFFAOYSA-N
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Description

S-tert-Butyl 2-methylprop-2-enethioate: is an organic compound with the molecular formula C9H16OS . It is a thioester, which is a sulfur analog of an ester, where the oxygen atom is replaced by a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-tert-Butyl 2-methylprop-2-enethioate typically involves the reaction of tert-butyl thiol with an appropriate alkene under specific conditions. One common method is the reaction of tert-butyl thiol with 2-methylprop-2-en-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a controlled temperature to ensure the formation of the desired thioester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: S-tert-Butyl 2-methylprop-2-enethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-tert-Butyl 2-methylprop-2-enethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its thioester functionality, which imparts distinct chemical reactivity and biological activity compared to its ester analogs. The presence of the sulfur atom in the thioester group allows for unique interactions with biological targets, making it valuable in various research and industrial applications .

Properties

CAS No.

54667-23-1

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

S-tert-butyl 2-methylprop-2-enethioate

InChI

InChI=1S/C8H14OS/c1-6(2)7(9)10-8(3,4)5/h1H2,2-5H3

InChI Key

PVKKJXRJVPMIDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)SC(C)(C)C

Origin of Product

United States

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